molecular formula C19H15N3O4S B4962360 methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4962360
M. Wt: 381.4 g/mol
InChI Key: JCMURGDXPCTKBB-UHFFFAOYSA-N
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Description

Methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a dihydro-pyranone moiety and substituted with a 6-methoxybenzothiazole group. This structure combines aromatic and partially saturated systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 6-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-10-12(18(24)26-3)9-13-14(20-10)6-7-22(17(13)23)19-21-15-5-4-11(25-2)8-16(15)27-19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMURGDXPCTKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC4=C(S3)C=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound’s 1,6-naphthyridine core distinguishes it from simpler monocyclic analogs. Key structural comparisons include:

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ( ): Core: Tetrahydropyridine (monocyclic, non-aromatic) vs. 1,6-naphthyridine (bicyclic, aromatic). Substituents: Thiophene and tosyl groups in vs. methoxybenzothiazole in the target compound. Implications: The benzothiazole group in the target compound may enhance aromatic interactions compared to thiophene, while the naphthyridine core increases rigidity.
  • 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate ( ): Core: Triazole vs. naphthyridine. Functional Groups: Carbothioate vs. carboxylate ester. Implications: The carboxylate ester in the target compound may improve hydrolytic stability compared to carbothioates.
  • 6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ( ) :

    • Core : Dihydropyridine vs. dihydronaphthyridine.
    • Substituents : Methylthiazole vs. methoxybenzothiazole.
    • Implications : The methoxy group in the target compound could increase electron-donating effects, altering reactivity.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 1,6-Naphthyridine 6-Methoxybenzothiazole, Methyl ester C₁₉H₁₅N₃O₄S 381.40
Compound from Tetrahydropyridine Thiophene, Tosyl C₂₄H₂₃NO₅S₂ 493.56
Compound from Triazole Naphthalene-carbothioate C₂₁H₁₈N₄O₂S 390.45
Spectroscopic and Analytical Data

Spectroscopic profiles of similar compounds highlight critical differences:

  • NMR Shifts :

    • The target compound’s benzothiazole protons are expected to resonate upfield (δ ~6.50–7.56 ppm) compared to thiophene protons in (δ 6.50–7.56 ppm) due to electron-withdrawing sulfur .
    • The naphthyridine core may deshield adjacent protons, as seen in tetrahydropyridine analogs (δ 2.50–4.50 ppm for saturated protons) .
  • IR Spectroscopy :

    • A strong C=O stretch (~1684 cm⁻¹) is common to both the target compound and ’s carbothioate .

Table 2: Spectroscopic Properties

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1684 (C=O) Aromatic H: 6.50–7.56
Compound from 152–159 1684 (C=O) Thiophene H: 6.50–7.56
Compound from 166–167 1684 (C=O), 1518 (C=N) ArH: 6.50–7.56
Crystallographic and Computational Analysis
  • Software : Structures of analogous compounds (e.g., ) were refined using SHELXL and visualized via WinGX/ORTEP .
  • Hydrogen Bonding : The target compound’s methoxy and carboxylate groups may form stronger hydrogen bonds than sulfonamide or thiophene systems, as analyzed in .

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